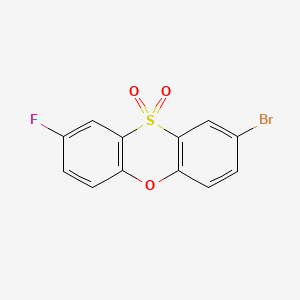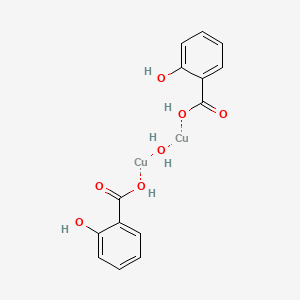
Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper: is a coordination compound featuring copper ions coordinated with 2-hydroxybenzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper typically involves the reaction of copper salts with 2-hydroxybenzoic acid (salicylic acid) under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxybenzoic acid. The mixture is then heated to facilitate the formation of the coordination complex.
Industrial Production Methods: While specific industrial production methods for bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, potentially leading to the formation of different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using different ligands such as amines or phosphines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) species, while substitution reactions can yield new coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is studied for its catalytic properties, particularly in oxidation reactions. It can serve as a model compound for understanding copper-based catalysis.
Biology and Medicine: Research into the biological activity of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is ongoing
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior.
Mechanism of Action
The mechanism of action of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper involves its ability to participate in redox reactions. The copper centers can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
- Magnesium, bis(2-hydroxybenzoato-O1,O2)-, ar, ar-di-C14-18-alkyl derivs
- Mercurate(2-), bis[2-hydroxybenzoato(2-)-O1,O2]-, disodium
Comparison: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is unique due to its copper centers, which impart distinct redox properties compared to similar compounds with magnesium or mercury. This uniqueness makes it particularly valuable in catalytic applications where redox activity is crucial.
Properties
CAS No. |
94233-32-6 |
|---|---|
Molecular Formula |
C14H14Cu2O7 |
Molecular Weight |
421.35 g/mol |
IUPAC Name |
copper;2-hydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O3.2Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;/h2*1-4,8H,(H,9,10);;;1H2 |
InChI Key |
IKCILQPUIKYRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.O.[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


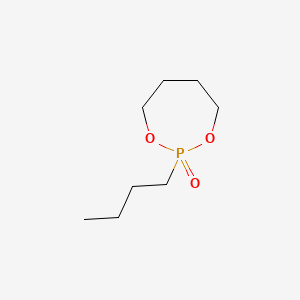



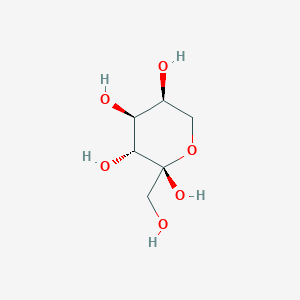
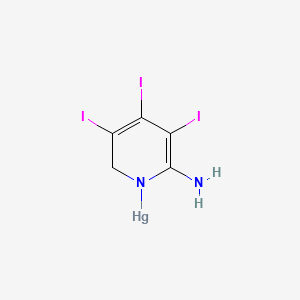
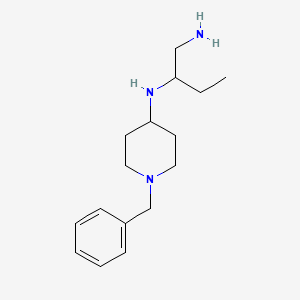
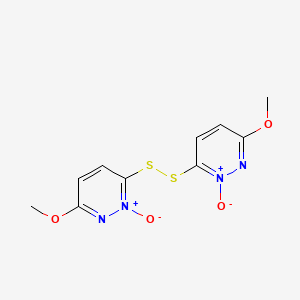



![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

